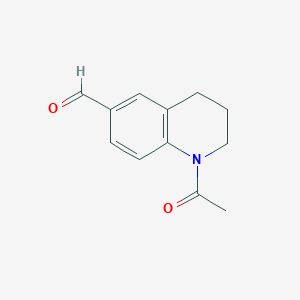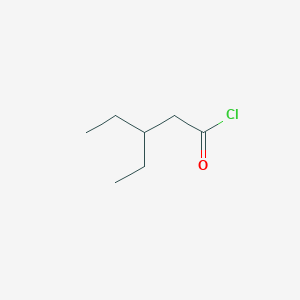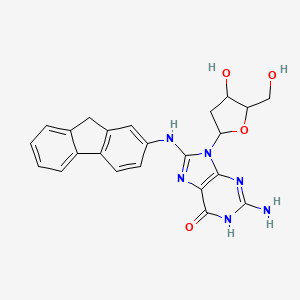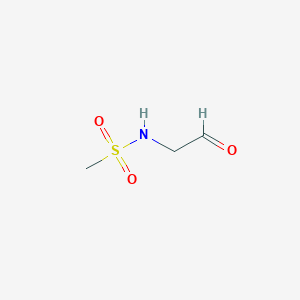
2,5-Dibromo-3-fluoro-6-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dibromo-3-fluoro-6-methylpyridine is a halogenated pyridine derivative with the molecular formula C6H4Br2FN This compound is of interest due to its unique chemical properties, which arise from the presence of bromine and fluorine atoms on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibromo-3-fluoro-6-methylpyridine typically involves the halogenation of a pyridine precursor. One common method is the bromination of 3-fluoro-6-methylpyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and temperature control is common in industrial settings to ensure reproducibility and safety.
化学反応の分析
Types of Reactions
2,5-Dibromo-3-fluoro-6-methylpyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common due to the stability of the halogenated pyridine ring.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminopyridine derivative, while a Suzuki coupling reaction would produce a biaryl compound.
科学的研究の応用
2,5-Dibromo-3-fluoro-6-methylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used to study the effects of halogenated pyridines on biological systems, including their potential as enzyme inhibitors or receptor modulators.
Medicine: Research into the compound’s potential therapeutic applications, such as its use in drug development for treating various diseases, is ongoing.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
作用機序
The mechanism of action of 2,5-Dibromo-3-fluoro-6-methylpyridine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for these targets, leading to desired biological effects.
類似化合物との比較
Similar Compounds
- 2,5-Dibromo-6-methylpyridine
- 3-Fluoro-6-methylpyridine
- 2,5-Dibromo-3-chloro-6-methylpyridine
Uniqueness
2,5-Dibromo-3-fluoro-6-methylpyridine is unique due to the combination of bromine and fluorine substituents on the pyridine ring. This combination imparts distinct chemical properties, such as increased reactivity in nucleophilic substitution reactions and enhanced stability compared to other halogenated pyridines. The presence of both bromine and fluorine atoms also allows for selective functionalization, making the compound a valuable intermediate in organic synthesis.
特性
分子式 |
C6H4Br2FN |
|---|---|
分子量 |
268.91 g/mol |
IUPAC名 |
2,5-dibromo-3-fluoro-6-methylpyridine |
InChI |
InChI=1S/C6H4Br2FN/c1-3-4(7)2-5(9)6(8)10-3/h2H,1H3 |
InChIキー |
DQDRXDFYVNRJLQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C(=N1)Br)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3,5-Dichloro-4-[(4-methoxynaphthalen-1-yl)oxy]aniline](/img/structure/B13989998.png)

![tert-Butyl 4-(1,3-dioxoisoindolin-2-yl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13990016.png)


![Ethyl 4-[(e)-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}diazenyl]-5-oxo-1-phenyl-4,5-dihydro-1h-pyrazole-3-carboxylate](/img/structure/B13990052.png)

![1-[1-Benzyl-5-(propan-2-yl)-1,4-dihydropyridin-3-yl]ethan-1-one](/img/structure/B13990054.png)



![1-[(oxan-3-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13990072.png)
